molecular formula C6H6N2O B1603829 6-Methylpyridazine-3-carbaldehyde CAS No. 635324-41-3

6-Methylpyridazine-3-carbaldehyde

Cat. No. B1603829
M. Wt: 122.12 g/mol
InChI Key: OPKGSXZJDAALJL-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridazine-3-carbaldehyde consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, with a methyl group attached to one carbon and a carbaldehyde group attached to another .


Physical And Chemical Properties Analysis

6-Methylpyridazine-3-carbaldehyde is a yellow to brown solid . It has a molecular weight of 122.12 . Unfortunately, the boiling point data is not available .

Scientific Research Applications

6-Methylpyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H6N2O . It’s a yellow to brown solid and is used in various scientific fields.

One potential application of 6-Methylpyridazine-3-carbaldehyde and similar compounds is in the field of medicinal chemistry. Pyridazine derivatives, such as 6-Methylpyridazine-3-carbaldehyde, have been shown to be ‘privileged structures’ in medicinal chemistry . They have been utilized against a range of biological targets and physiological effects .

For example, a series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo . One of the compounds, 6-[3,4-dihydro-3-oxo-l,4-(2H)-benzooxazin-4-yl]-2,3,4,5-tetrahydro-5-methyl pyradazin-3-one, was found to be a very potent and selective inhibitor of canine PDE-III fraction .

  • Antimicrobial Activity : Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties .

  • Antidepressant Activity : These compounds have also been used in the development of antidepressants .

  • Anti-hypertensive Activity : Pyridazine derivatives can be used in the treatment of hypertension .

  • Anticancer Activity : Some pyridazine derivatives have shown anticancer properties .

  • Antiplatelet Activity : Compounds like Zardaverine, which contain a pyridazine ring, have been used as anti-platelet agents .

  • Antiulcer Activity : Pyridazine derivatives have also been used in the treatment of ulcers .

  • Antipyretic Activity : Pyridazine derivatives have been demonstrated to possess antipyretic properties .
  • Anti-inflammatory and Analgesic Activity : These compounds have also been used for their anti-inflammatory and analgesic effects .
  • Anticonvulsant Activity : Pyridazine derivatives can be used in the treatment of convulsions .
  • Bronchial Asthma and Allergy Treatment : Compounds like 6-Methylpyridazine-3-carbaldehyde have been used in the treatment of bronchial asthma and allergies .
  • Antifungal Activity : Some pyridazine derivatives have shown antifungal properties .
  • Antitubercular Activity : Pyridazine derivatives have also been used in the treatment of tuberculosis .

Safety And Hazards

6-Methylpyridazine-3-carbaldehyde is classified as a warning signal word. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

6-methylpyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGSXZJDAALJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617069
Record name 6-Methylpyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazine-3-carbaldehyde

CAS RN

635324-41-3
Record name 6-Methylpyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org

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